molecular formula C16H19N3O2 B6647247 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one

Cat. No.: B6647247
M. Wt: 285.34 g/mol
InChI Key: OFRVYIMANKCISU-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one is a complex organic compound that features a morpholine ring, a quinoline moiety, and a propanone backbone

Preparation Methods

The synthesis of 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Quinoline attachment: The quinoline moiety can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate electrophile.

    Propanone backbone construction: The final step involves the formation of the propanone backbone through a condensation reaction between the morpholine-quinoline intermediate and a suitable ketone.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced morpholine or quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where nucleophiles such as amines or thiols replace leaving groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in the study of cellular processes and pathways, including signal transduction and gene expression.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting gene expression, while the morpholine ring can interact with protein active sites, modulating enzyme activity. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

1-Morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one can be compared with similar compounds such as:

    1-Morpholin-4-yl-3-phenyl-2-(quinoxalin-2-ylamino)propan-1-one: This compound features a phenyl group instead of a quinoline moiety, leading to different biological activities and applications.

    3-Amino-1-morpholin-4-yl-propan-1-one: This simpler compound lacks the quinoline moiety, resulting in different chemical reactivity and biological properties.

The uniqueness of this compound lies in its combination of the morpholine ring and quinoline moiety, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-yl-3-(quinolin-2-ylamino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(19-9-11-21-12-10-19)7-8-17-15-6-5-13-3-1-2-4-14(13)18-15/h1-6H,7-12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRVYIMANKCISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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